molecular formula C17H20N6O2S2 B12275132 N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12275132
M. Wt: 404.5 g/mol
InChI Key: YVZKOZQOSDWRRI-UHFFFAOYSA-N
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Description

N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the benzothiadiazole moiety, which can be synthesized by the diazotization of 2-aminothiophenol with sodium nitrite . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the pyrimidine ring can be synthesized via a condensation reaction involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s binding affinity and specificity. The piperidine and pyrimidine rings can further modulate the compound’s activity by providing additional sites for interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazole derivatives, such as:

Uniqueness

N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its combination of three distinct structural motifs: the benzothiadiazole, piperidine, and pyrimidine rings

Properties

Molecular Formula

C17H20N6O2S2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C17H20N6O2S2/c1-12-9-18-17(19-10-12)22(2)13-5-4-8-23(11-13)27(24,25)15-7-3-6-14-16(15)21-26-20-14/h3,6-7,9-10,13H,4-5,8,11H2,1-2H3

InChI Key

YVZKOZQOSDWRRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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